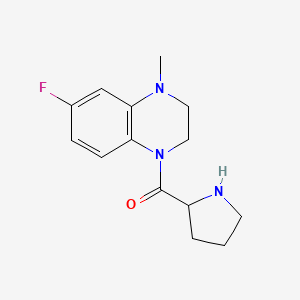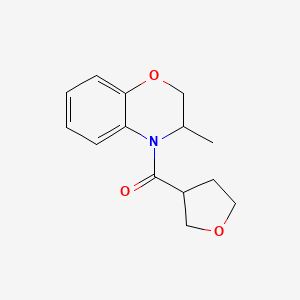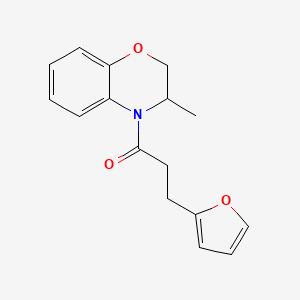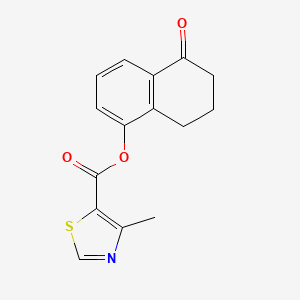![molecular formula C14H19NO3S B7586207 (8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 2-methyl-1,3-thiazole-4-carboxylate](/img/structure/B7586207.png)
(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 2-methyl-1,3-thiazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 2-methyl-1,3-thiazole-4-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. It is a bicyclic compound that contains both oxabicyclo and thiazole rings. This compound has been synthesized using various methods and has shown promising results in various scientific applications.2.0]octan-7-yl) 2-methyl-1,3-thiazole-4-carboxylate.
作用机制
The mechanism of action of (8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 2-methyl-1,3-thiazole-4-carboxylate is not fully understood. However, it is believed to exert its anti-inflammatory, anti-cancer, and anti-bacterial effects by modulating various signaling pathways. It has been shown to inhibit NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines and the survival of cancer cells. It has also been shown to inhibit bacterial cell wall synthesis, which is essential for bacterial growth.
Biochemical and Physiological Effects:
(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 2-methyl-1,3-thiazole-4-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of various bacterial strains. Furthermore, it has been shown to have low toxicity in vitro and in vivo.
实验室实验的优点和局限性
The advantages of using (8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 2-methyl-1,3-thiazole-4-carboxylate in lab experiments include its high purity, low toxicity, and promising results in various scientific research applications. However, its limitations include the lack of understanding of its mechanism of action and the need for further studies to fully understand its potential as a therapeutic agent.
未来方向
There are various future directions for the study of (8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 2-methyl-1,3-thiazole-4-carboxylate. One direction is to further investigate its mechanism of action and signaling pathways involved in its anti-inflammatory, anti-cancer, and anti-bacterial effects. Another direction is to study its potential as a therapeutic agent for various diseases such as cancer, inflammatory diseases, and bacterial infections. Furthermore, the development of novel synthesis methods and analogs of (8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 2-methyl-1,3-thiazole-4-carboxylate may lead to the discovery of more potent and selective compounds.
合成方法
The synthesis of (8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 2-methyl-1,3-thiazole-4-carboxylate has been achieved using various methods. One method involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with 8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-one in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). Another method involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with 7-hydroxy-8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-one in the presence of a coupling agent and a catalyst. Both methods have shown good yields and purity of the final product.
科学研究应用
(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 2-methyl-1,3-thiazole-4-carboxylate has shown promising results in various scientific research applications. It has been studied for its potential as an anti-inflammatory agent and has shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been studied for its potential as an anti-cancer agent and has shown to induce apoptosis in cancer cells. Furthermore, it has been studied for its potential as an anti-bacterial agent and has shown to inhibit the growth of various bacterial strains.
属性
IUPAC Name |
(8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 2-methyl-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-8-15-10(7-19-8)13(16)18-12-9-5-4-6-17-11(9)14(12,2)3/h7,9,11-12H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXZPQGXLVBACH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)OC2C3CCCOC3C2(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 2-methyl-1,3-thiazole-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[1-(3-Methylphenyl)ethyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7586124.png)


![N-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7586137.png)


![[3-(Methoxymethyl)phenyl]-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone](/img/structure/B7586168.png)

![3-[(3S)-3-hydroxypyrrolidin-1-yl]-1-(4-methylphenyl)piperidin-2-one](/img/structure/B7586182.png)


![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 1-methylpyrrole-2-carboxylate](/img/structure/B7586196.png)
![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate](/img/structure/B7586202.png)
![7-(2-chloroprop-2-enyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7586231.png)